molecular formula C19H22N2O2 B15148467 N-{3-methyl-1-[(4-methylphenyl)amino]-1-oxobutan-2-yl}benzamide CAS No. 918941-46-5

N-{3-methyl-1-[(4-methylphenyl)amino]-1-oxobutan-2-yl}benzamide

Cat. No.: B15148467
CAS No.: 918941-46-5
M. Wt: 310.4 g/mol
InChI Key: PTIOVVBLBKGIGG-UHFFFAOYSA-N
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Description

N-{3-methyl-1-[(4-methylphenyl)amino]-1-oxobutan-2-yl}benzamide is a synthetic benzamide derivative characterized by a branched butan-2-yl backbone with a 4-methylphenylamino group and a benzamide moiety.

Properties

CAS No.

918941-46-5

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

N-[3-methyl-1-(4-methylanilino)-1-oxobutan-2-yl]benzamide

InChI

InChI=1S/C19H22N2O2/c1-13(2)17(21-18(22)15-7-5-4-6-8-15)19(23)20-16-11-9-14(3)10-12-16/h4-13,17H,1-3H3,(H,20,23)(H,21,22)

InChI Key

PTIOVVBLBKGIGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(C(C)C)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Biological Activity

Overview of N-{3-methyl-1-[(4-methylphenyl)amino]-1-oxobutan-2-yl}benzamide

This compound is a synthetic compound that has garnered interest in pharmacological research for its potential therapeutic applications. It belongs to a class of compounds that exhibit various biological activities, including anti-inflammatory, analgesic, and anticancer properties.

Biological Activity

1. Analgesic Properties

  • Some studies suggest that derivatives of benzamide compounds exhibit analgesic effects by modulating pain pathways in the central nervous system. The specific mechanism often involves the inhibition of certain receptors or enzymes involved in pain perception.

2. Anticancer Activity

  • Research indicates that benzamide derivatives can inhibit cancer cell proliferation. They may exert their effects through various mechanisms, such as inducing apoptosis in cancer cells or inhibiting angiogenesis, which is crucial for tumor growth.

3. Anti-inflammatory Effects

  • Compounds similar to this compound have shown potential in reducing inflammation in animal models. This action is typically mediated by the downregulation of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).

Case Study 1: Analgesic Activity

A study evaluated the analgesic effects of a similar benzamide derivative in a rodent model. The results indicated significant pain relief compared to control groups, suggesting potential for further development as an analgesic agent.

Case Study 2: Anticancer Research

In vitro studies demonstrated that certain benzamide derivatives inhibited the growth of breast cancer cells by inducing apoptosis. The findings highlighted the need for further exploration into the structure-activity relationship (SAR) to optimize efficacy and reduce toxicity.

Research Findings

Recent investigations into benzamide compounds have revealed:

Study Findings Implications
Study ADemonstrated significant analgesic effects in rodent modelsPotential for development as a new pain management therapy
Study BShowed inhibition of cancer cell proliferation in vitroSupports further research into anticancer applications
Study CIdentified anti-inflammatory properties via cytokine modulationIndicates possible use in treating inflammatory diseases

Comparison with Similar Compounds

Structural Analogues from Salicylamide-Based Peptidomimetics

lists three closely related compounds (Entries 1–3) with variations in substituents and stereochemistry. Below is a comparative analysis:

Compound ID Structure Molecular Formula (Molar Mass) Key Substituents References
Target N-{3-methyl-1-[(4-methylphenyl)amino]-1-oxobutan-2-yl}benzamide C₁₉H₂₃N₂O₂ (317.40 g/mol)* Benzamide, 4-methylphenyl, 3-methyl
Entry 1 5-chloro-N-{(2S)-1-[(3-chlorophenyl)amino]-1-oxopropan-2-yl}-2-hydroxybenzamide C₁₆H₁₄Cl₂N₂O₃ (353.20 g/mol) 5-Cl, 2-OH, 3-Cl-phenyl [30,47]
Entry 2 5-chloro-N-{(2S)-1-[(4-chlorophenyl)amino]-3-methyl-1-oxobutan-2-yl}-2-hydroxybenzamide C₁₈H₁₈Cl₂N₂O₃ (381.25 g/mol) 5-Cl, 2-OH, 4-Cl-phenyl, 3-methyl [47]
Entry 3 5-chloro-2-hydroxy-N-{(2S)-3-methyl-1-[(4-methylphenyl)amino]-1-oxobutan-2-yl}benzamide C₁₉H₂₁ClN₂O₃ (360.84 g/mol) 5-Cl, 2-OH, 4-methylphenyl, 3-methyl [30,47]

Notes:

  • Target vs. Entry 3 : The target compound lacks the 5-chloro and 2-hydroxy substituents on the benzamide ring, reducing its molecular weight and polarity compared to Entry 3 .
  • Substituent Effects: Chlorine atoms (Entries 1–3) enhance electronegativity and may improve binding affinity in target proteins, while hydroxy groups (Entries 1–3) increase hydrophilicity.

Physicochemical Properties

While direct data for the target compound are unavailable, analogs from provide insights into benzamide behavior:

Property 3-[(2-ethylbutanoyl)amino]-N-(4-methoxyphenyl)benzamide Inferred for Target Compound
Molar Mass (g/mol) 340.42 317.40
Density (g/cm³) 1.166 ± 0.06 ~1.1–1.2 (estimated)
Boiling Point (°C) 480.4 ± 30.0 ~450–500 (estimated)
pKa 12.75 ± 0.70 ~12–13 (estimated)

Key Observations :

  • The target compound’s lower molar mass (vs.
  • High predicted pKa (~12–13) indicates weak basicity, consistent with benzamide derivatives .

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